REACTION_CXSMILES
|
[O:1]1[C:5]([C:6]2[CH:14]=[CH:13][C:9]([C:10]([NH2:12])=O)=[CH:8][CH:7]=2)=[CH:4][N:3]=[CH:2]1.B.C1COCC1>C1COCC1>[O:1]1[C:5]([C:6]2[CH:7]=[CH:8][C:9]([CH2:10][NH2:12])=[CH:13][CH:14]=2)=[CH:4][N:3]=[CH:2]1 |f:1.2|
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
O1C=NC=C1C1=CC=C(C(=O)N)C=C1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
B.C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The contents were refluxed overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
the excess borane was destroyed by dropwise addition of methanol
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Type
|
ADDITION
|
Details
|
the residue was treated with methanolic HCl
|
Type
|
CUSTOM
|
Details
|
After evaporation of the methanol
|
Type
|
EXTRACTION
|
Details
|
the product was extracted in to DCM
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The DCM layer was dried (K2CO3)
|
Type
|
CUSTOM
|
Details
|
the solvent was removed
|
Name
|
|
Type
|
product
|
Smiles
|
O1C=NC=C1C1=CC=C(CN)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 150 mg | |
YIELD: PERCENTYIELD | 32% | |
YIELD: CALCULATEDPERCENTYIELD | 32.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |